An In-depth Technical Guide to the Structure Elucidation of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid
An In-depth Technical Guide to the Structure Elucidation of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-focused walkthrough for the structural elucidation of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid, a compound of interest due to its fluorinated benzyl and piperidine-2-carboxylic acid moieties, which are prevalent in medicinally active compounds. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is designed to not only present the methodologies but also to instill a deep understanding of the strategic choices and data interpretation that lead to an unambiguous structural assignment.
Introduction: The Significance of Structural Integrity
1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid incorporates several key pharmacophores. The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to explore chemical space in three dimensions. The carboxylic acid group offers a key interaction point for biological targets, while the fluorinated benzyl group can enhance metabolic stability and binding affinity. Given these features, confirming the exact connectivity and stereochemistry is paramount for understanding its structure-activity relationship (SAR) and ensuring its potential as a therapeutic agent.
This guide will proceed through a logical workflow, beginning with the foundational data from one-dimensional NMR, moving to the connectivity information provided by two-dimensional NMR, confirming the molecular weight and fragmentation through mass spectrometry, and corroborating the functional groups with infrared spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For a molecule like 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid, a suite of NMR experiments is necessary to assign all proton and carbon signals and to establish the connectivity between them.
One-Dimensional (1D) NMR: The First Look
¹H NMR: Proton Environment Mapping
The ¹H NMR spectrum provides the initial overview of the proton environments within the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, the carboxylic acid, and the fluorine atom.
Expertise & Experience in Spectral Interpretation: The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and conformational dynamics. The benzyl protons will also show characteristic splitting, and the fluorine atom will introduce additional coupling to the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (J) in Hz |
| H-2 (piperidine) | 3.0 - 3.5 | Doublet of doublets (dd) | J(H2,H3a), J(H2,H3e) |
| H-3, H-4, H-5 (piperidine) | 1.5 - 2.2 | Multiplets (m) | |
| H-6 (piperidine) | 2.5 - 3.0 | Multiplets (m) | |
| Benzyl CH₂ | 3.5 - 4.0 | Singlet (s) or AB quartet | |
| Aromatic H | 6.9 - 7.4 | Multiplets (m) | J(H,H), J(H,F) |
| Carboxylic Acid OH | 10.0 - 13.0 | Broad singlet (br s) |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (piperidine) | 60 - 70 |
| C-3, C-4, C-5 (piperidine) | 20 - 35 |
| C-6 (piperidine) | 50 - 60 |
| Benzyl CH₂ | 60 - 70 |
| Aromatic C | 110 - 140 |
| Aromatic C-F | 160 - 165 (doublet, ¹JCF) |
| Carbonyl C=O | 170 - 180 |
¹⁹F NMR: A Unique Probe
Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. It will show a single resonance, and its coupling to nearby protons in the ¹H NMR spectrum will confirm the substitution pattern on the aromatic ring.[1]
Two-Dimensional (2D) NMR: Connecting the Pieces
While 1D NMR provides essential information, 2D NMR experiments are required to piece together the molecular puzzle.
Workflow for 2D NMR Analysis
Caption: Workflow for NMR-based structure elucidation.
COSY (Correlation Spectroscopy): Identifying Spin Systems
The COSY experiment reveals proton-proton couplings, allowing for the tracing of bonded proton networks. For our target molecule, this is invaluable for assigning the protons within the piperidine ring and the aromatic ring.[2]
HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Attachment
The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.[2][3]
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connectivity
The HMBC experiment is arguably the most critical for confirming the overall molecular structure. It shows correlations between protons and carbons that are two or three bonds away.[4][5][6][7] Key expected HMBC correlations for 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid include:
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The benzyl CH₂ protons to the C-2 and C-6 of the piperidine ring, confirming the N-benzylation.
-
The benzyl CH₂ protons to the aromatic carbons, confirming the attachment to the fluorophenyl ring.
-
The H-2 proton of the piperidine ring to the carbonyl carbon of the carboxylic acid, confirming the position of the acid group.[4]
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts, so consistency is key.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
If a fluorine-containing compound is suspected or known, acquire a ¹⁹F NMR spectrum.
-
-
2D NMR Acquisition:
-
Acquire a COSY spectrum.
-
Acquire an HSQC spectrum.
-
Acquire an HMBC spectrum. The long-range coupling constant should be optimized (typically around 8 Hz).
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Phase the spectra, perform baseline correction, and integrate the ¹H signals. Pick peaks and analyze the correlations in the 2D spectra to build the molecular structure.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like carboxylic acids. It typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Electron Impact (EI): A hard ionization technique that causes extensive fragmentation. The fragmentation pattern can be highly informative for structural elucidation.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₃H₁₆FNO₂
-
Monoisotopic Mass: 237.1165 g/mol
-
High-Resolution Mass Spectrometry (HRMS): HRMS will confirm the elemental composition by providing a highly accurate mass measurement.
-
Key Fragmentation Patterns (EI-MS):
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Formation of the fluorobenzyl cation (C₇H₆F⁺, m/z 109).
-
Formation of the tropylium ion (C₇H₇⁺, m/z 91) is a common fragmentation for benzyl groups.
-
Table 3: Expected HRMS-ESI Data
| Ion | Calculated m/z |
| [M+H]⁺ | 238.1238 |
| [M+Na]⁺ | 260.1057 |
| [M-H]⁻ | 236.1092 |
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample onto a liquid chromatography system coupled to the mass spectrometer. A reversed-phase column (e.g., C18) is typically used.
-
Mass Spectrometric Detection: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Data Analysis: Determine the m/z of the parent ion and compare it to the calculated mass for the expected formula.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expertise & Experience in IR Interpretation: For 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid, the most prominent features will be the very broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the C-F stretch.[8][9]
Table 4: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Aliphatic C-H | C-H stretch | 2850-3000 | Medium |
| Carbonyl | C=O stretch | 1700-1725 | Strong |
| Aromatic C=C | C=C stretch | 1450-1600 | Medium to Weak |
| C-N | C-N stretch | 1000-1250 | Medium |
| C-F | C-F stretch | 1000-1400 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Self-Validating System: The presence of a strong, broad absorption between 2500-3300 cm⁻¹ and a sharp, intense peak around 1710 cm⁻¹ is a strong indicator of a carboxylic acid dimer.[8] This, combined with a strong absorption in the 1000-1400 cm⁻¹ range for the C-F bond, provides a self-validating check on the major functional groups.[8][10]
Integrated Data Analysis and Structure Confirmation
The true power of this multi-technique approach lies in the integration of all the data to build a cohesive and unambiguous structural assignment.
Logical Flow of Structure Confirmation
Caption: Integrated workflow for structure confirmation.
-
Establish the Foundation: The molecular formula from HRMS and the functional groups from IR spectroscopy provide the fundamental building blocks.
-
Build the Skeleton: 1D and 2D NMR data are used to piece together the carbon-hydrogen framework.
-
Confirm Connectivity: Key HMBC correlations, such as between the benzyl CH₂ and the piperidine ring, and between the piperidine H-2 and the carbonyl carbon, are crucial for confirming the final structure.
-
Final Verification: All spectroscopic data must be consistent with the proposed structure. Any discrepancies would necessitate re-evaluation of the data or consideration of alternative isomeric structures.
Conclusion
The structural elucidation of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid is a systematic process that relies on the synergistic use of modern analytical techniques. By following the detailed protocols and interpretation strategies outlined in this guide, researchers can confidently and accurately determine the structure of this and similar molecules. This foundational knowledge is critical for advancing drug discovery programs and understanding the intricate relationship between molecular structure and biological function.
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